

# Application Note: $^{13}\text{C}$ NMR Spectroscopy of 5-Bromo-1-propyl-1H-indazole

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## Compound of Interest

Compound Name: 5-Bromo-1-propyl-1H-indazole

Cat. No.: B580342

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## Introduction

**5-Bromo-1-propyl-1H-indazole** is a substituted indazole derivative. The indazole core is a key structural motif in many biologically active compounds, making the structural elucidation of its derivatives crucial for research and development in medicinal chemistry and materials science. [1] Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. This application note provides a detailed protocol for the acquisition and analysis of the  $^{13}\text{C}$  NMR spectrum of **5-Bromo-1-propyl-1H-indazole** and presents the expected chemical shift assignments.

## Chemical Structure

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**Figure 1.** Chemical structure of **5-Bromo-1-propyl-1H-indazole** with atom numbering.

## Predicted $^{13}\text{C}$ NMR Chemical Shifts

The following table summarizes the predicted  $^{13}\text{C}$  NMR chemical shifts for **5-Bromo-1-propyl-1H-indazole**. These predictions are based on the analysis of structurally related indazole

compounds and known substituent effects.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity (Proton Decoupled)
C3	~135	s
C3a	~123	s
C4	~121	d
C5	~115	s
C6	~127	d
C7	~112	d
C7a	~141	s
C1'	~48	t
C2'	~23	t
C3'	~11	q

## Experimental Protocol

This section details the methodology for acquiring a high-quality  $^{13}\text{C}$  NMR spectrum of **5-Bromo-1-propyl-1H-indazole**.

### 1. Sample Preparation

- Materials:
  - 5-Bromo-1-propyl-1H-indazole** (~20-50 mg)
  - Deuterated chloroform ( $\text{CDCl}_3$ ) or Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) (0.6-0.7 mL)
  - Tetramethylsilane (TMS) (as internal standard, if not already present in the solvent)
  - 5 mm NMR tube

- Pipette/Syringe
- Vortex mixer
- Procedure:
  - Accurately weigh 20-50 mg of **5-Bromo-1-propyl-1H-indazole** and transfer it into a clean, dry 5 mm NMR tube.
  - Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to the NMR tube.
  - Cap the NMR tube securely and gently vortex the sample until the compound is fully dissolved.
  - Ensure the solution is clear and free of any particulate matter.

## 2. NMR Spectrometer and Parameters

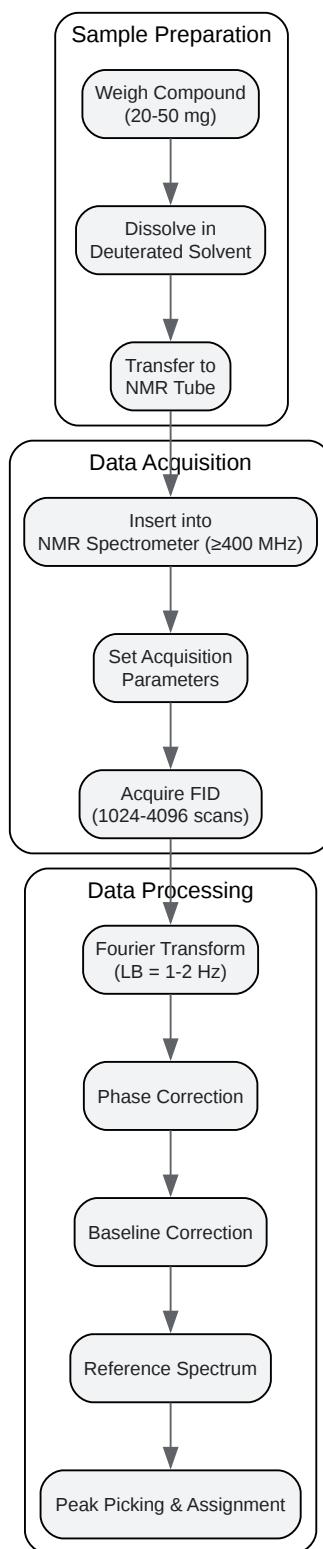
- Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal signal dispersion and sensitivity.
- Probe: 5 mm broadband observe (BBO) or dual C/H probe.
- Temperature: Standard probe temperature (e.g., 298 K).
- Acquisition Parameters (Typical):
  - Experiment: 1D  $^{13}\text{C}$  with proton decoupling (e.g., zpgpg30 on Bruker instruments).
  - Solvent:  $\text{CDCl}_3$  (center peak at  $\sim 77.16$  ppm) or  $\text{DMSO-d}_6$  (center peak at  $\sim 39.52$  ppm).
  - Spectral Width (SW):  $\sim 200$ - $240$  ppm (e.g., -10 to 230 ppm).
  - Acquisition Time (AQ): 1.0 - 2.0 seconds.
  - Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is crucial for accurate integration of quaternary carbons.

- Pulse Width (P1): Typically a 30° or 90° pulse, calibrated for the specific probe.
- Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

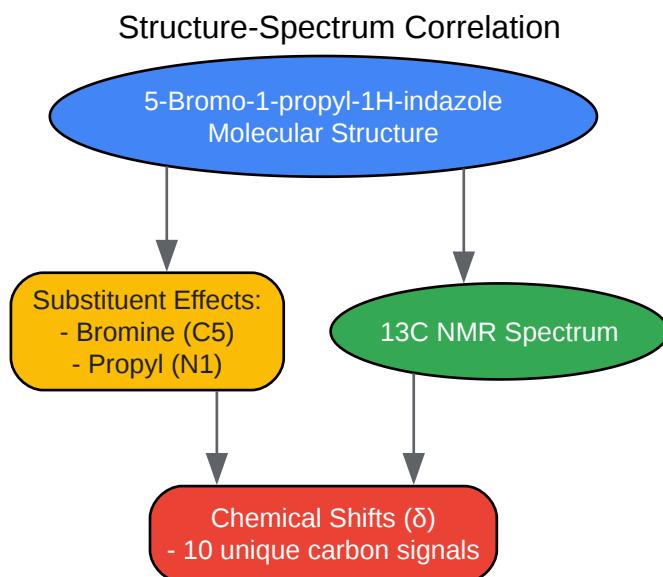
### 3. Data Processing

- Fourier Transformation: Apply an exponential line broadening (LB) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
- Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (CDCl<sub>3</sub>: 77.16 ppm; DMSO-d<sub>6</sub>: 39.52 ppm).
- Peak Picking: Identify and label all significant peaks in the spectrum.

## Diagrams

Experimental Workflow for  $^{13}\text{C}$  NMR Analysis[Click to download full resolution via product page](#)

Caption: Workflow for  $^{13}\text{C}$  NMR analysis.



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Caption: Correlation of structure and spectrum.

## Conclusion

The protocol described provides a reliable method for obtaining a high-quality <sup>13</sup>C NMR spectrum of **5-Bromo-1-propyl-1H-indazole**. The predicted chemical shifts serve as a guide for spectral assignment, which is a critical step in the structural verification of this compound for applications in drug discovery and chemical research.

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## References

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